5-Bromo-3-nitro-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a white crystalline compound known for its stability at high temperatures and solubility in water . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. One common method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, followed by extraction and purification processes . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.
Chemical Reactions Analysis
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the reagents used.
Common reagents for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions include amino derivatives and other substituted pyridines.
Scientific Research Applications
5-Bromo-3-nitro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound is used in the development of biologically active molecules that can interact with specific biological targets.
Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism by which 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine include:
2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: Similar structure but different positioning of the bromine and nitro groups.
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-2-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
5-bromo-3-nitro-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQMCIGWQQKNSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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